![molecular formula C7H4Br2N2 B1613914 3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine CAS No. 1000341-69-4](/img/structure/B1613914.png)
3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine
Overview
Description
3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine is a chemical compound with the CAS Number: 1000341-69-4 . It has a molecular weight of 275.93 and its IUPAC name is 3,6-dibromo-1H-pyrrolo[3,2-c]pyridine .
Synthesis Analysis
While specific synthesis methods for 3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine were not found, there are studies on the synthesis of similar 1H-pyrrolo[2,3-b]pyridine derivatives . These compounds have shown potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis
The molecular structure of 3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine is represented by the InChI Code: 1S/C7H4Br2N2/c8-5-3-10-6-1-7(9)11-2-4(5)6/h1-3,10H .Physical And Chemical Properties Analysis
3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine is a solid at room temperature . It has a high GI absorption, is BBB permeant, and is a substrate of P-gp . It has a Log Po/w (iLOGP) of 1.27, indicating its lipophilicity .Scientific Research Applications
Chemical Properties
“3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine” has a CAS Number of 1000341-69-4 and a molecular weight of 275.93 . It is a solid substance that should be stored in an inert atmosphere at temperatures between 2-8°C .
Biological Activities
Pyrrolopyrazine derivatives, which include “3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine”, have been found to exhibit a wide range of biological activities . These include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Applications in Drug Discovery
The pyrrolopyrazine structure, which includes “3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine”, is an attractive scaffold for drug discovery research . It has been used in the treatment of diseases of the nervous and immune systems .
Antidiabetic Applications
Pyrrolo[3,4-c]pyridines, including “3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine”, have been found to have antidiabetic activities .
Antimycobacterial Applications
These compounds have also been found to have antimycobacterial activities .
Antiviral Applications
Pyrrolo[3,4-c]pyridines have been found to have antiviral activities .
Antitumor Applications
These compounds have also been found to have antitumor activities .
Photophysical Properties
“3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine” has been studied for its photophysical properties .
Mechanism of Action
Biochemical Pathways
Compounds with similar structures have been reported to influence various biological pathways, including those involved in cell proliferation, apoptosis, and signal transduction
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities
Safety and Hazards
properties
IUPAC Name |
3,6-dibromo-1H-pyrrolo[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-5-3-10-6-1-7(9)11-2-4(5)6/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVELAICZDMCCGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Br)C(=CN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646772 | |
Record name | 3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1000341-69-4 | |
Record name | 3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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